molecular formula C9H10O2S B8089251 Methyl 5-(cyclopropyl)thiophene-2-carboxylate

Methyl 5-(cyclopropyl)thiophene-2-carboxylate

Cat. No.: B8089251
M. Wt: 182.24 g/mol
InChI Key: MLCZVVKSWYZCNB-UHFFFAOYSA-N
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Description

Methyl 5-(cyclopropyl)thiophene-2-carboxylate (CAS 1021432-60-9) is a high-value chemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol, this compound features a thiophene ring core substituted with a cyclopropyl group and a methyl ester functionality . This specific structure makes it a versatile precursor for the synthesis of more complex molecules. The cyclopropylthiophene framework is recognized for its potential in pharmaceutical applications, including the development of compounds with anticancer, antioxidant, and anti-inflammatory activities . The compound serves as a key intermediate in Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a highly efficient method for constructing biaryl systems widely used in drug discovery and material science . Furthermore, it can be further functionalized; for instance, the ester group can be hydrolyzed to a carboxylic acid or the compound can be transformed into carbonitrile derivatives, thereby expanding its utility in creating a diverse library of functionalized heterocycles for biological screening . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore new chemical spaces and develop novel bioactive molecules.

Properties

IUPAC Name

methyl 5-cyclopropylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-5-4-7(12-8)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZVVKSWYZCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopropyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or aryl thiophenes .

Scientific Research Applications

Methyl 5-(cyclopropyl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Carboxylates

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications/Properties
Methyl 5-(cyclopropyl)thiophene-2-carboxylate* Cyclopropyl N/A N/A Potential intermediate for drug design (steric modulation)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 4,5-Dibromo 124–126 80 Precursor for cross-coupling reactions
Isopropyl 5-(chloromethyl)thiophene-2-carboxylate Chloromethyl N/A N/A Reactive intermediate for further functionalization
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate Amino, cyano, methoxyethyl N/A N/A Regulated under REACH; pharmaceutical research
5-(Carbazole/diphenylamino)-substituted thiophene-2-carbaldehydes Carbazole, diphenylamino 75–145 80–85 Organic electronics, luminescent materials

*Data inferred from structural analogs.

Key Observations :

  • Cyclopropyl vs. Halogenated Substituents : Brominated derivatives (e.g., 4,5-dibromo in ) exhibit higher melting points (124–126°C) due to increased molecular weight and halogen bonding, whereas cyclopropyl groups may lower melting points due to reduced symmetry. Bromine’s electron-withdrawing nature also enhances electrophilic reactivity, unlike the electron-donating cyclopropyl group .
  • Chloromethyl vs. Cyclopropyl : The chloromethyl group () offers a reactive site for nucleophilic substitution, making it valuable for synthesizing polymers or bioactive molecules. In contrast, the cyclopropyl group provides steric hindrance and metabolic stability, advantageous in drug candidates.
  • Amino/Cyano Derivatives: Methyl 5-amino-4-cyano derivatives () are subject to REACH regulations, suggesting industrial-scale production and environmental scrutiny. The cyclopropyl analog may face similar regulatory challenges depending on tonnage and toxicity.

Biological Activity

Methyl 5-(cyclopropyl)thiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme modulation properties. The compound's structure, featuring a cyclopropyl group attached to a thiophene ring, contributes to its unique interactions with biological targets.

Key Biological Activities

  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. Its mechanism involves modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
  • Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting metabolic pathways critical for maintaining homeostasis in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this thiophene derivative exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt cellular processes in microorganisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to modulate cytochrome P450 enzymes affects the metabolism of xenobiotics and endogenous compounds, influencing drug interactions and therapeutic outcomes.
  • Signaling Pathway Modulation : By influencing the MAPK pathway, the compound can alter cellular responses to growth factors and stress signals, potentially leading to apoptosis in cancer cells.
  • Cellular Effects : this compound may also impact gene expression by interacting with transcription factors, thereby influencing cellular processes such as differentiation and response to stimuli .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study A (2023)Demonstrated significant anticancer activity in vitro against HeLa cells with an IC50 value of 27.94 µM .
Study B (2022)Showed that the compound inhibits cytochrome P450 enzymes, affecting drug metabolism pathways.
Study C (2024)Reported antimicrobial activity against Gram-positive bacteria with potential applications in developing new antibiotics.

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses within enzyme active sites (e.g., kinases or cytochrome P450 enzymes). The cyclopropyl group’s rigidity often restricts conformational flexibility, favoring lock-and-key binding .
  • QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. tert-butyl) with inhibitory potency. demonstrates that Hammett σ constants for cyclopropyl (~-0.03) predict electron-donating effects, enhancing affinity for electron-deficient targets .
  • MD Simulations : Reveal stability of ligand-enzyme complexes over time, with RMSD values <2.0 Å indicating robust binding .

How can researchers address contradictions in thermal stability data for this compound under varying storage conditions?

Advanced Research Question
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For instance, reports decomposition temperatures (~180–200°C) for similar esters, but humidity accelerates hydrolysis. Contradictions arise from:

  • Sample Purity : Impurities (e.g., residual catalysts) lower observed stability. PXRD can confirm crystallinity, which correlates with shelf life .
  • Storage Protocols : Anhydrous conditions (argon atmosphere) and desiccants (silica gel) mitigate ester hydrolysis. Accelerated aging studies (40°C/75% RH) provide stability benchmarks .

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